Cas no 1219799-39-9 (4-Hydroxypiperidine-d9)
4-Hydroxypiperidine-d9 Chemical and Physical Properties
Names and Identifiers
-
- 4-Hydroxypiperidine-2,2,3,3,4,5,5,6,6-d9
- 4-Hydroxypiperidine-d9
- 4-Hydroxypiperidine--d9
- 2,2,3,3,4,5,5,6,6-nonadeuteriopiperidin-4-ol
- piperidin-2,2,3,3,4,5,5,6,6-d9-4-ol
-
- Inchi: 1S/C5H11NO/c7-5-1-3-6-4-2-5/h5-7H,1-4H2
- InChI Key: HDOWRFHMPULYOA-UHFFFAOYSA-N
- SMILES: OC1([H])C([H])([H])C([H])([H])NC([H])([H])C1([H])[H]
4-Hydroxypiperidine-d9 Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | H950847-100mg |
4-Hydroxypiperidine-d9 |
1219799-39-9 | 100mg |
$ 293.00 | 2023-09-07 | ||
| TRC | H950847-250mg |
4-Hydroxypiperidine-d9 |
1219799-39-9 | 250mg |
$ 661.00 | 2023-09-07 | ||
| TRC | H950847-500mg |
4-Hydroxypiperidine-d9 |
1219799-39-9 | 500mg |
$ 1248.00 | 2023-09-07 | ||
| TRC | H950847-1g |
4-Hydroxypiperidine-d9 |
1219799-39-9 | 1g |
$ 1950.00 | 2022-06-04 | ||
| TRC | H950847-1000mg |
4-Hydroxypiperidine-d9 |
1219799-39-9 | 1g |
$2354.00 | 2023-05-18 | ||
| eNovation Chemicals LLC | Y1265573-100mg |
4-Hydroxypiperidine-d9 |
1219799-39-9 | 98% D | 100mg |
$1165 | 2023-09-04 | |
| eNovation Chemicals LLC | Y1265573-100mg |
4-Hydroxypiperidine-d9 |
1219799-39-9 | 98% D | 100mg |
$1225 | 2023-04-05 | |
| AN HUI ZE SHENG Technology Co., Ltd. | H950847-100mg |
Piperidin-2,2,3,3,4,5,5,6,6-d9-4-ol |
1219799-39-9 | 100mg |
¥2640.00 | 2023-09-15 | ||
| AN HUI ZE SHENG Technology Co., Ltd. | H950847-250mg |
Piperidin-2,2,3,3,4,5,5,6,6-d9-4-ol |
1219799-39-9 | 250mg |
¥6000.00 | 2023-09-15 | ||
| AN HUI ZE SHENG Technology Co., Ltd. | H950847-500mg |
Piperidin-2,2,3,3,4,5,5,6,6-d9-4-ol |
1219799-39-9 | 500mg |
¥11400.00 | 2023-09-15 |
4-Hydroxypiperidine-d9 Related Literature
-
Quan Xiang,Yiqin Chen,Zhiqin Li,Kaixi Bi,Guanhua Zhang,Huigao Duan Nanoscale, 2016,8, 19541-19550
-
2. An integrated microfluidic 3D tumor system for parallel and high-throughput chemotherapy evaluation†Dan Liu,Rui Hu,Zhongchao Huang,Meilin Sun,Kai Han Analyst, 2020,145, 6447-6455
-
3. An all-solid-state imprinted polymer-based potentiometric sensor for determination of bisphenol S†Rongning Liang,Tanji Yin,Ruiqing Yao,Wei Qin RSC Adv., 2016,6, 73308-73312
-
Jing Chen,Yu Shao,Danzhen Li J. Mater. Chem. A, 2017,5, 937-941
-
Huiying Xu,Lu Zheng,Yu Zhou,Bang-Ce Ye Analyst, 2021,146, 5542-5549
Additional information on 4-Hydroxypiperidine-d9
Introduction to 4-Hydroxypiperidine-d9 and Its Significance in Modern Chemical Research
The compound with the CAS no. 1219799-39-9, known as 4-Hydroxypiperidine-d9, represents a fascinating derivative of piperidine, a six-membered heterocyclic amine that has garnered considerable attention in the field of pharmaceutical and chemical research. This isotope-labeled compound, specifically deuterated at the ninth carbon position, serves as a valuable tool in various scientific applications, particularly in the study of metabolic pathways and drug metabolism.
4-Hydroxypiperidine-d9 is synthesized through meticulous chemical processes that ensure high purity and isotopic specificity. The introduction of deuterium atoms into the molecular structure not only enhances the stability of the compound but also allows researchers to track its behavior in biological systems with greater precision. This is particularly useful in nuclear magnetic resonance (NMR) spectroscopy, where the distinct resonance frequencies of deuterium atoms provide clear signals, facilitating detailed structural analysis.
In recent years, advancements in mass spectrometry techniques have further amplified the utility of 4-Hydroxypiperidine-d9. Its incorporation into drug development pipelines enables scientists to monitor the degradation pathways of pharmaceuticals more effectively. By comparing the mass spectra of labeled and unlabeled compounds, researchers can identify metabolic intermediates and byproducts with high confidence. This capability is crucial for optimizing drug formulations and ensuring their safety and efficacy.
The role of 4-Hydroxypiperidine-d9 extends beyond drug metabolism studies. It has found applications in the synthesis of complex organic molecules, where its stable structure serves as a reliable scaffold for further functionalization. The hydroxyl group at the fourth position provides a versatile site for chemical modifications, allowing chemists to tailor its properties for specific reactions. This flexibility has made it a preferred choice in multi-step synthetic routes, particularly in the development of novel heterocyclic compounds.
Recent research has highlighted the importance of 4-Hydroxypiperidine-d9 in understanding enzyme-catalyzed reactions. Enzymes such as cytochrome P450 monooxygenases play a pivotal role in metabolizing a wide range of xenobiotics, including pharmaceuticals. By using 4-Hydroxypiperidine-d9 as a substrate or intermediate, researchers can elucidate the mechanistic details of these enzymatic processes. The labeled compound provides insights into how enzymes interact with substrates and how metabolic pathways are regulated at a molecular level.
The pharmaceutical industry has also embraced 4-Hydroxypiperidine-d9 for its potential in developing new therapeutic agents. Its structural motif is present in several bioactive molecules, suggesting that derivatives of this compound may exhibit desirable pharmacological properties. For instance, modifications to the hydroxyl group or introduction of additional functional groups could lead to compounds with enhanced binding affinity or selectivity for target receptors. Such discoveries are often driven by high-throughput screening programs that leverage isotopically labeled compounds to identify promising candidates.
In conclusion, 4-Hydroxypiperidine-d9 (CAS no. 1219799-39-9) stands as a cornerstone in modern chemical research. Its unique properties make it an indispensable tool for studying metabolic processes, enzyme mechanisms, and synthetic pathways. As scientific methodologies continue to evolve, the applications of this compound are expected to expand further, contributing to breakthroughs in drug discovery and materials science. The continued exploration of its potential will undoubtedly yield significant advancements in our understanding of complex chemical systems.
1219799-39-9 (4-Hydroxypiperidine-d9) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)